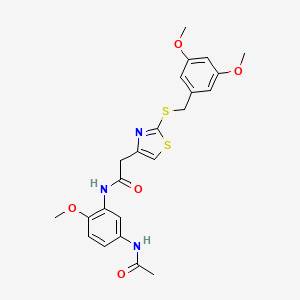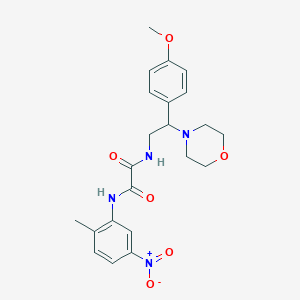
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
Descripción general
Descripción
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide, also known as MNOP, is a chemical compound that has gained significant attention in the field of scientific research. MNOP is a small molecule that has the potential to be used as a tool in various biochemical and physiological studies.
Mecanismo De Acción
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a potent inhibitor of protein kinase CK2 and casein kinase 1. It works by binding to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition of protein kinase CK2 and casein kinase 1 can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The inhibition of protein kinase CK2 and casein kinase 1 by N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can lead to various biochemical and physiological effects. N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. In addition, N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been shown to regulate the activity of various signaling pathways, including the Wnt signaling pathway, which plays a critical role in embryonic development and tissue homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying intracellular signaling pathways. N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is also a potent inhibitor of protein kinase CK2 and casein kinase 1, making it a valuable tool for studying the activity of these enzymes. However, N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide also has some limitations. It has a short half-life in vivo, which can limit its usefulness for in vivo studies. In addition, N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has the potential to be used in various future research directions. One potential direction is the development of N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide-based therapies for cancer and Alzheimer's disease. N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can also be used to study the regulation of other signaling pathways and the role of these pathways in various physiological processes. In addition, N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can be used to develop new imaging techniques for studying intracellular signaling pathways. Finally, N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can be used to develop new screening assays for identifying novel inhibitors of protein kinase CK2 and casein kinase 1.
Aplicaciones Científicas De Investigación
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been used in various scientific research applications. It has been used as a tool to study the activity of various enzymes, including protein kinase CK2 and casein kinase 1. N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has also been used to study the role of these enzymes in various diseases, including cancer and Alzheimer's disease. In addition, N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been used to study the regulation of cell signaling pathways and the role of these pathways in various physiological processes.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(2-methyl-5-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c1-15-3-6-17(26(29)30)13-19(15)24-22(28)21(27)23-14-20(25-9-11-32-12-10-25)16-4-7-18(31-2)8-5-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKZKUYWXCUXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



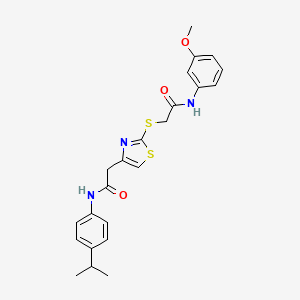

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B3309434.png)
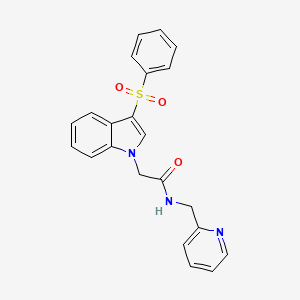
![2-benzenesulfonamido-N-[2-(3-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B3309444.png)
![4-((4-methoxyphenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B3309459.png)
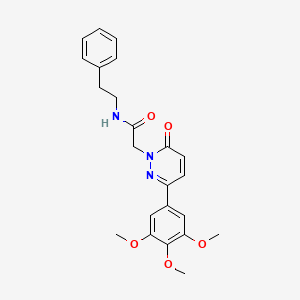
![4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B3309469.png)

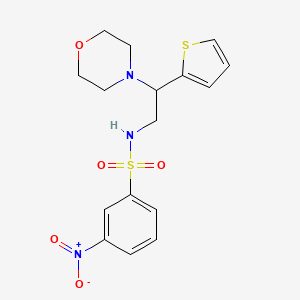
![Methyl 3-[(2-bromo-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3309489.png)


